(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 869089-95-2
VCID: VC8421673
InChI: InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1
SMILES: CC(C1=CC=CC=C1)ON.Cl
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride

CAS No.: 869089-95-2

Cat. No.: VC8421673

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64

* For research use only. Not for human or veterinary use.

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride - 869089-95-2

Specification

CAS No. 869089-95-2
Molecular Formula C8H12ClNO
Molecular Weight 173.64
IUPAC Name O-[(1S)-1-phenylethyl]hydroxylamine;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1
Standard InChI Key MFJWCIKWSBBOOV-FJXQXJEOSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)ON.Cl
SMILES CC(C1=CC=CC=C1)ON.Cl
Canonical SMILES CC(C1=CC=CC=C1)ON.Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is a white to off-white crystalline solid with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . Its SMILES notation, CC@@HON.Cl, confirms the (S)-configuration at the chiral center, which is critical for its stereoselective interactions . The compound’s structure comprises a phenylethyl group bonded to an oxygen atom, which is further linked to a hydroxylamine moiety, stabilized as a hydrochloride salt .

Key physicochemical properties include a topological polar surface area (TPSA) of 35.25 Ų and a calculated LogP (partition coefficient) of 2.06, indicating moderate hydrophobicity . The molecule contains 2 hydrogen bond acceptors and 1 hydrogen bond donor, influencing its solubility and reactivity .

Applications in Research and Industry

Chiral Auxiliary and Intermediate

The compound’s stereochemical purity makes it valuable as a chiral auxiliary in asymmetric synthesis. For example, it can facilitate the formation of enantiomerically enriched amines or alcohols in catalytic reactions . Its hydrochloride salt enhances stability, ensuring consistent performance in synthetic workflows.

Future Directions and Research Gaps

Despite its promising attributes, critical gaps remain in understanding this compound’s full pharmacological potential. Future studies should explore:

  • Mechanistic Studies: Elucidating its interaction with IDO1 and other heme-containing enzymes.

  • Toxicity Profiling: Assessing in vivo safety and pharmacokinetics.

  • Synthetic Optimization: Developing scalable, enantioselective routes for industrial production.

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